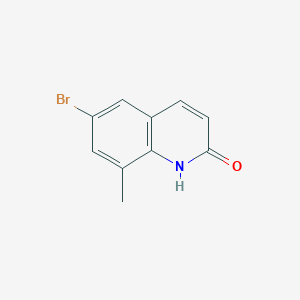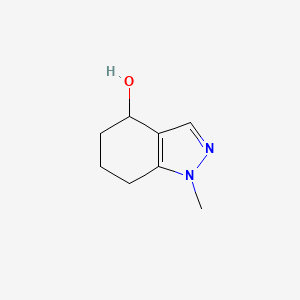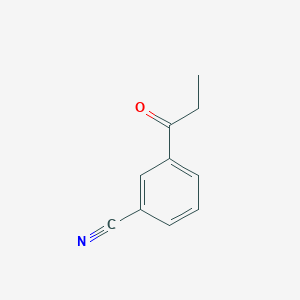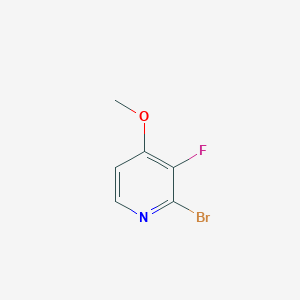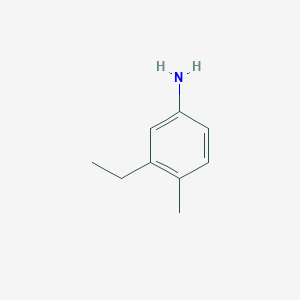
8-Aminoisoquinoline
Descripción general
Descripción
8-Aminoisoquinoline is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The amino group at the 8th position on the isoquinoline ring system allows for further functionalization, making it a valuable scaffold in medicinal chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of 8-aminoisoquinoline derivatives. One approach involves the copper-catalyzed N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides, which act as both acyl and halide donors, leading to the efficient synthesis of 5-halogenated N-acyl quinolines . Another method employs an inverse-demanding aza-Diels-Alder reaction (Povarov reaction) using simple starting materials such as 1,2-phenylenediamines, enol ethers, and aldehydes to synthesize substituted 8-aminoquinolines . Additionally, a microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been reported, which offers a shorter synthesis route from commercially available precursors . Practical routes to 8-aminoquinolines have also been developed using carbamate reagents, which are easily installable and deprotectable, facilitating the gram-scale synthesis under mild conditions .
Molecular Structure Analysis
The molecular structure of 8-aminoisoquinoline is characterized by the presence of an amino group at the 8th position of the isoquinoline ring. This structural feature is crucial for the biological activity of the compound and its derivatives. The amino group provides a site for further chemical modifications, which can lead to a variety of biological activities.
Chemical Reactions Analysis
8-Aminoisoquinoline and its derivatives participate in various chemical reactions that are essential for the development of therapeutic agents. For instance, the synthesis of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties has been achieved, and these derivatives have been evaluated for their cytotoxic activity against cancer cell lines . The antifilarial activity of 5-amino and 5,8-diamino-isoquinoline derivatives has also been investigated, with some compounds showing promising filaricidal responses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-aminoisoquinoline derivatives are influenced by the substituents on the isoquinoline ring. These properties are critical for the compound's pharmacokinetic profile, including its solubility, stability, and reactivity. The presence of the amino group can affect the compound's basicity, which in turn can influence its interaction with biological targets. The cytotoxic activity of isoquinolinequinone–amino acid derivatives suggests that the location and structure of the amino acid fragment significantly impact the compound's biological effects .
Aplicaciones Científicas De Investigación
-
Scientific Field : 8-Aminoisoquinoline is often used in the field of Organic Chemistry and Pharmaceutical Research .
-
Methods of Application or Experimental Procedures : The original synthesis of 8-Aminoisoquinoline involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . It can also be produced by amination of 8-chloroquinoline .
-
Results or Outcomes : The derivatives of 8-Aminoisoquinoline have shown potential in treating malaria. Primaquine is still used routinely worldwide as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria . Tafenoquine was approved for medical use in Australia and in the United States in 2018 .
Safety And Hazards
8-Aminoisoquinoline can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Direcciones Futuras
8-Aminoisoquinoline and its derivatives have shown promise in the field of antiprotozoal drugs . Extensive derivatization approaches followed by a better understanding of structure-activity relationships and biotransformation mechanisms of toxicity have provided 8-aminoquinoline analogs with better pharmacologic and reduced toxicologic profiles . The novel 8-aminoquinoline analogs may have broader utility in public health as future antiprotozoal drugs .
Propiedades
IUPAC Name |
isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoisoquinoline | |
CAS RN |
23687-27-6 | |
| Record name | 8-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Isoquinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)
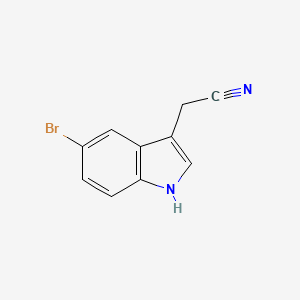
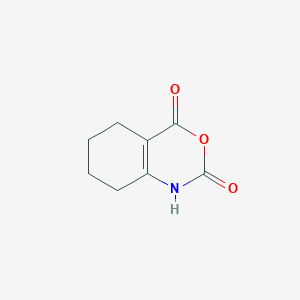

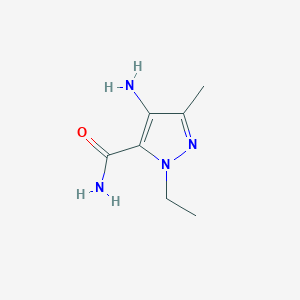

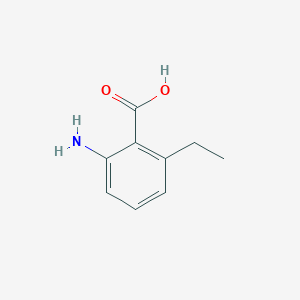
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
